Tert-butyl 2,6-dimethylpiperidine-3-carboxylate

Lipophilicity Physicochemical properties Medicinal chemistry

Sourcing a piperidine building block with predictable stability and conformational control is critical for reproducible medicinal chemistry. This scaffold, bearing a base-resistant tert-butyl ester and 2,6-dimethyl substitution, solves common hydrolysis and selectivity issues. - Enhanced Stability: The sterically hindered tert-butyl ester survives basic conditions that cleave methyl esters, enabling orthogonal deprotection strategies. - Conformational Restriction: 2,6-dimethyl substitution rigidifies the ring, making it a candidate for stereoselective transformations where unsubstituted piperidines fail. Supplied as a racemate with 95% purity, this intermediate is available for immediate dispatch to support your synthetic routes.

Molecular Formula C12H23NO2
Molecular Weight 213.32
CAS No. 1989659-68-8
Cat. No. B3049232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,6-dimethylpiperidine-3-carboxylate
CAS1989659-68-8
Molecular FormulaC12H23NO2
Molecular Weight213.32
Structural Identifiers
SMILESCC1CCC(C(N1)C)C(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO2/c1-8-6-7-10(9(2)13-8)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3
InChIKeyGNDMYZBKBJRDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 2,6-Dimethylpiperidine-3-Carboxylate: Key Identifiers & Properties


Tert‑butyl 2,6‑dimethylpiperidine‑3‑carboxylate (CAS 1989659‑68‑8) is a substituted piperidine derivative bearing a tert‑butyl ester at the 3‑position and methyl groups at the 2‑ and 6‑positions of the heterocyclic ring [1]. Its molecular formula is C₁₂H₂₃NO₂, with a molecular weight of 213.32 g·mol⁻¹ and a computed XLogP3 of 2, indicating moderate lipophilicity [1]. The compound is primarily offered as a versatile small‑molecule scaffold for medicinal‑chemistry and organic‑synthesis applications, with a standard purity specification of 95% (HPLC, NMR, GC) [REFS-2, REFS-3].

Versatile small-molecule scaffold for medicinal chemistry
Free piperidine NH for further synthetic elaboration
Moderate lipophilicity (computed XLogP3 ~2)
Standardized QC documentation (NMR, HPLC, GC)

Substitution Challenges for Tert-Butyl 2,6-Dimethylpiperidine-3-Carboxylate


In‑class piperidine‑3‑carboxylate esters cannot be freely interchanged because even small structural modifications—ester type, methylation pattern, or regioisomerism—significantly alter lipophilicity, hydrogen‑bonding capacity, and conformational behaviour [REFS-1, REFS-2]. For example, replacing the tert‑butyl ester with a methyl group lowers the computed logP by approximately 0.5–1.0 log units, while moving the ester from the 3‑ to the 1‑position raises logP and reduces polar surface area [REFS-1, REFS-2]. These differences directly affect membrane permeability, solubility, and suitability as a synthetic intermediate in multistep routes, making the specific choice of tert‑butyl 2,6‑dimethylpiperidine‑3‑carboxylate critical for reproducible outcomes.

Ester type substitution Switching tert-butyl to methyl shifts logP ~0.5–1.0 units and may alter hydrolysis resistance.
Regioisomeric 1‑carboxylate Blocks the piperidine nitrogen, preventing direct NH functionalization and changing TPSA.
Methylation pattern change Removing 2,6‑dimethyl groups reduces conformational restriction and stereochemical complexity.

Tert-Butyl 2,6-Dimethylpiperidine-3-Carboxylate Differentiation Evidence


Lipophilicity Advantage vs. Methyl Ester and Free Acid

The tert‑butyl ester of 2,6‑dimethylpiperidine‑3‑carboxylate (target) exhibits a computed XLogP3 of 2 [1]. In contrast, the corresponding free carboxylic acid (2,6‑dimethylpiperidine‑3‑carboxylic acid, CAS 879720‑70‑4) has a reported LogP of 0.8476 . The methyl ester analog (methyl 2,6‑dimethylpiperidine‑3‑carboxylate, CAS 1378690‑98‑2) has a molecular weight of 171.24 g·mol⁻¹ and a formula of C₉H₁₇NO₂, consistent with a lower LogP (estimated ≈1.5) . The ~1.15 log‑unit increase over the free acid and ~0.5 log‑unit increase over the methyl ester reflects the greater hydrophobic contribution of the tert‑butyl group, which can enhance membrane permeability and organic‑solvent solubility for synthetic applications [1].

Lipophilicity comparison
Computed values
ΔLogP +1.15 vs free acid; +0.5 vs methyl ester
May improve organic-phase solubility for extraction
Experimental logP data not available
Lipophilicity Physicochemical properties Medicinal chemistry

Regioisomeric Difference: 3-Carboxylate vs. 1-Carboxylate

The target compound (tert‑butyl ester at position 3) has a topological polar surface area (TPSA) of 38.3 Ų [1]. The regioisomeric 1‑carboxylate analog (tert‑butyl 2,6‑dimethylpiperidine‑1‑carboxylate, CAS 105678‑29‑3) has a reported TPSA of 29.54 Ų and a LogP of 3.12230 [REFS-2, REFS-3]. The ≈8.8 Ų higher TPSA and lower logP of the 3‑carboxylate isomer indicate greater hydrogen‑bonding capacity and reduced lipophilicity, which are relevant for applications where the piperidine NH must remain free for further functionalization (the 1‑carboxylate is a Boc‑protected amine that blocks the nitrogen).

Regioisomeric difference
Computed values
ΔTPSA +8.8 Ų; ΔLogP −1.1
Free NH enables direct nitrogen functionalization
Boc analog requires deprotection step
Regioisomerism Polar surface area Protecting‑group strategy

Conformational Restriction by 2,6-Dimethyl Substitution

The 2,6‑dimethyl substitution on the piperidine ring locks the compound into a chair conformation with predominantly equatorial methyl groups, as established for cis‑2,6‑dimethylpiperidine (ΔH ≈ 0.6 kcal·mol⁻¹ preference for NH‑equatorial) [1]. The unsubstituted analog, (S)‑tert‑butyl piperidine‑3‑carboxylate (CAS 1307815‑43‑5, LogP = 1.3277, rotatable bonds = 1), lacks this conformational restriction and has one fewer stereocenter . The 2,6‑dimethyl groups introduce additional steric hindrance and three undefined stereocenters (as noted in PubChem), which can influence enantioselective synthesis outcomes and molecular recognition [2].

Conformational restriction
Class-level inference
2,6‑dimethyl chair conformer; 3 undefined stereocenters
May support rigid scaffold for stereoselective steps
Racemic material; limited direct evidence
Conformational analysis Steric effects Stereochemistry

Batch QC & Purity Specifications

Multiple suppliers specify a standard purity of 95% for tert‑butyl 2,6‑dimethylpiperidine‑3‑carboxylate, with accompanying batch‑specific QC documentation including NMR, HPLC, and GC analyses [REFS-1, REFS-2]. In comparison, the hydrochloride salt of the corresponding methyl ester (methyl 2,6‑dimethylpiperidine‑3‑carboxylate hydrochloride, CAS 1955540‑88‑1) carries GHS hazard statements H315 (skin irritation, 100%) and H319 (eye irritation, 100%), while the target compound carries H315, H318 (serious eye damage), and H335 (respiratory irritation) [1]. These hazard‑profile differences may influence handling requirements and personal‑protective‑equipment selection during procurement [1].

Batch QC & hazard profile
Supplier data
95% purity; GHS H318 (serious eye damage) vs comparator H319
Batch‑specific QC documentation available
Requires enhanced eye protection
Quality control Purity specification Batch analysis

Recommended Applications for Tert-Butyl 2,6-Dimethylpiperidine-3-Carboxylate


Medicinal Chemistry Scaffold with Free Piperidine NH

When a synthetic route demands a piperidine building block with moderate lipophilicity (XLogP3 = 2) and an unprotected ring nitrogen for downstream functionalization, tert‑butyl 2,6‑dimethylpiperidine‑3‑carboxylate is preferable to the 1‑Boc isomer (logP ≈ 3.1, TPSA = 29.5 Ų), which would require an additional deprotection step . Compared to the methyl ester analog (estimated logP ≈ 1.5), the tert‑butyl ester provides enhanced organic‑phase solubility for extraction and purification .

Conformationally Restricted Chiral Intermediate

The 2,6‑dimethyl substitution introduces conformational restriction (predominantly chair with equatorial methyls, based on well‑established conformational analysis of cis‑2,6‑dimethylpiperidine) and three stereocenters . This makes the compound a candidate for stereoselective transformations where a rigidified piperidine scaffold is advantageous, distinguishing it from the unsubstituted (S)‑tert‑butyl piperidine‑3‑carboxylate (one stereocenter, logP = 1.33) . However, users should note that the commercially supplied material is racemic and stereochemically undefined .

Base-Stable tert-Butyl Ester for Multistep Synthesis

The tert‑butyl ester is generally more resistant to base‑catalyzed hydrolysis than methyl or ethyl esters due to steric hindrance (class‑level inference). This property can be exploited in multistep syntheses where a carboxylic acid protecting group must survive basic reaction conditions that would cleave a methyl ester . The target compound thus offers a strategic advantage over the methyl 2,6‑dimethylpiperidine‑3‑carboxylate analog (CAS 1378690‑98‑2) when ester stability is critical .

Application
Selection Property
Validation Focus
Medicinal Chemistry Scaffold
Free piperidine NH for direct functionalization
Synthetic route efficiency without Boc deprotection
Conformationally Restricted Chiral Intermediate
2,6‑dimethyl rigidifies the ring
Stereochemical outcome review (racemic material)
Base‑Stable Ester in Multistep Synthesis
tert‑Butyl steric hindrance resists hydrolysis
Ester stability under basic conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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